

Application Note: High-Resolution Mass Spectrometry Profiling of Aspartic Acid - Cyclohexyl Ester Derivatives

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Compound of Interest

Compound Name: *2-amino-4-cyclohexyloxy-4-oxobutanoic acid*

Cat. No.: *B13385968*

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Executive Summary

This application note details the protocol for the identification and quantification of **2-amino-4-cyclohexyloxy-4-oxobutanoic acid**, commonly known as L-Aspartic acid

-cyclohexyl ester (H-Asp(OcHex)-OH).

This compound is a critical intermediate in solid-phase peptide synthesis (SPPS) used to protect the aspartic acid side chain, preventing aspartimide formation. However, incomplete deprotection or side-reactions can lead to its persistence as a lipophilic impurity in final peptide drug products. Furthermore, cyclohexyl ester moieties are increasingly utilized in prodrug strategies to enhance membrane permeability.

We present a validated LC-MS/MS workflow utilizing Electrospray Ionization (ESI) in positive mode, highlighting the characteristic neutral loss of cyclohexene as a diagnostic fragmentation pathway.

Chemical Properties & Target Analyte

| Property | Specification |
|----------------------|---|
| IUPAC Name | 2-amino-4-(cyclohexyloxy)-4-oxobutanoic acid |
| Common Name | H-Asp(OcHex)-OH; Aspartic acid -cyclohexyl ester |
| CAS Number | 112259-66-2 |
| Formula | |
| Exact Mass (Neutral) | 215.1158 Da |
| Exact Mass | 216.1236 Da |
| LogP (Predicted) | ~1.2 (Significantly more lipophilic than Aspartic acid) |
| Solubility | Soluble in MeOH, Water/Acetonitrile mixtures; sparingly soluble in pure water. |

Experimental Protocol

Sample Preparation

Objective: Efficient extraction while preventing ester hydrolysis.

- Stock Solution: Dissolve 1 mg of H-Asp(OcHex)-OH in 1 mL of 50:50 Acetonitrile:Water (v/v).
 - Note: Avoid acidic or basic buffers in the stock to prevent premature ester hydrolysis.
- Working Standard: Dilute stock to 1 µg/mL (1 ppm) in 0.1% Formic Acid (FA) in Water.
 - Rationale: The acidic environment stabilizes the amine for positive mode ESI.
- Matrix Extraction (if applicable):
 - For peptide mixtures: Precipitate proteins with cold Acetonitrile (1:3 ratio). Centrifuge at 10,000 x g for 10 min. Inject supernatant.

Liquid Chromatography (LC) Conditions

System: UHPLC (e.g., Vanquish or Acquity) Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μ m particle size)

- Why C18? The cyclohexyl group provides sufficient hydrophobicity for retention on C18, unlike free Aspartic acid which elutes in the void volume.

| Parameter | Setting |
|----------------|---------------------------------|
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Injection Vol | 2 - 5 μ L |

Gradient Profile:

- 0-1 min: 5% B (Isocratic hold)
- 1-8 min: 5% -> 60% B (Linear gradient)
- 8-9 min: 60% -> 95% B (Wash)
- 9-10 min: 95% B (Hold)
- 10.1 min: Re-equilibrate to 5% B

Mass Spectrometry (MS) Settings

Source: Heated Electrospray Ionization (H-ESI) Polarity: Positive ()

| Parameter | Value |
|----------------|---|
| Spray Voltage | 3500 V |
| Sheath Gas | 35 arb |
| Aux Gas | 10 arb |
| Capillary Temp | 300°C |
| Scan Range | m/z 50 - 300 |
| Resolution | 30,000 (Orbitrap) or Unit (Triple Quad) |

Fragmentation Mechanism & Data Interpretation[2] [3][4][5]

The identification of H-Asp(OcHex)-OH relies on a specific fragmentation pattern. The cyclohexyl ester is relatively labile in the gas phase.

Primary Fragmentation Pathway

Upon Collision Induced Dissociation (CID), the protonated precursor (

216.12) undergoes a specific elimination reaction.

- Precursor Selection:

216.12 (

).

- Neutral Loss of Cyclohexene: The ester oxygen abstracts a

-hydrogen from the cyclohexyl ring, leading to the elimination of neutral cyclohexene (82.08 Da).

- Product Ion: The resulting ion is protonated Aspartic Acid (

134.04).

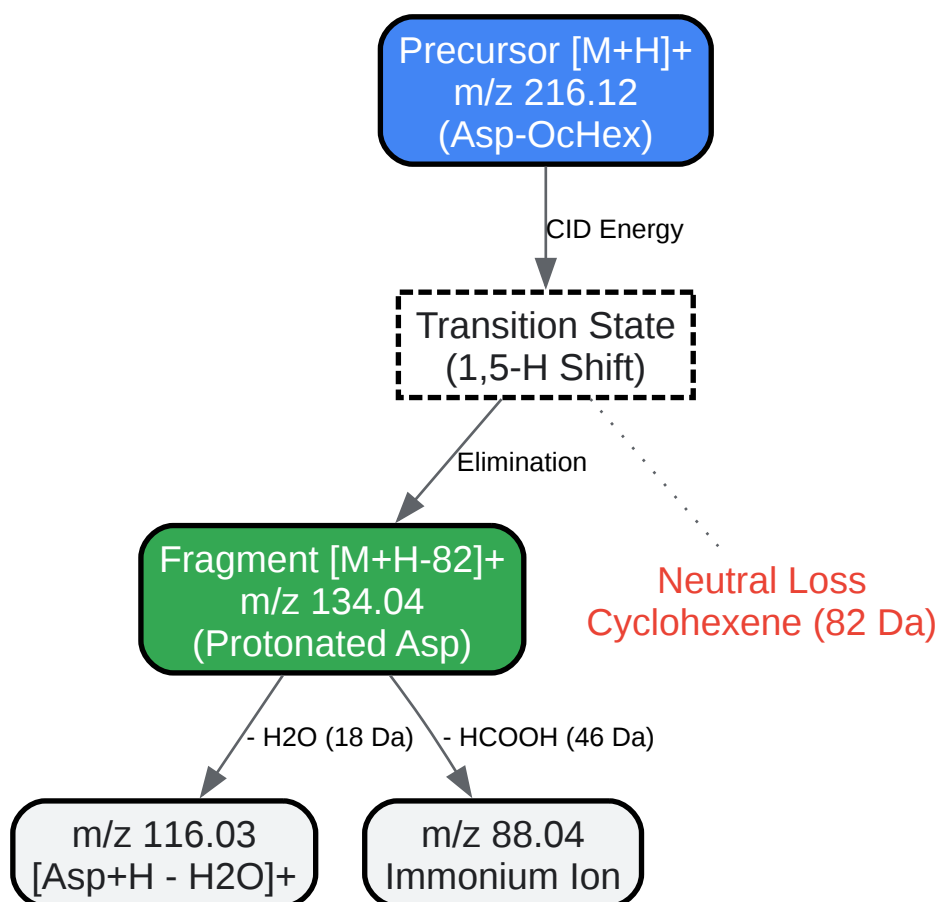
Secondary Fragmentation (Aspartic Acid Backbone)

The

134.04 ion further fragments into characteristic amino acid ions:

- 116.03: Loss of H_2O (Formation of cyclic anhydride).
- 88.04: Immonium ion of Aspartic Acid ($\text{C}_2\text{H}_4\text{NO}_2^+$).
- 74.02: Glycine-like fragment ($\text{C}_2\text{H}_4\text{NO}_2^+$).

Visualization of Fragmentation Pathway



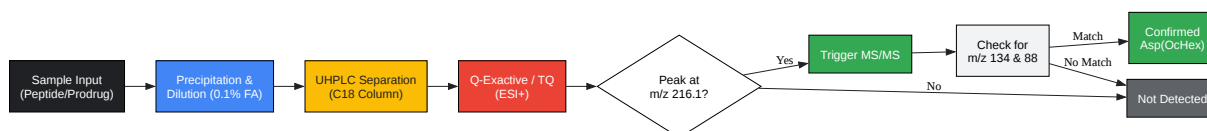
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Caption: MS/MS fragmentation pathway of Aspartic acid

-cyclohexyl ester showing the characteristic loss of cyclohexene.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing samples suspected of containing Asp(OcHex) derivatives.



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Caption: Step-by-step logic flow for the detection and confirmation of Asp(OcHex) impurities.

References

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- Thermo Fisher Scientific. "L-Aspartic acid 4-cyclohexyl ester Product Specifications." Fisher Scientific Catalog. [Link](#)
- Harrison, A. G. (1999). "Fragmentation of carboxylic acid esters." *Rapid Communications in Mass Spectrometry*.
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